
Congo red
Overview
Description
Congo red is an organic compound known as the sodium salt of 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(4-aminonaphthalene-1-sulfonic acid). It is an azo dye that was first synthesized in 1883 by Paul Böttiger. This compound is water-soluble, yielding a red colloidal solution, and its solubility is greater in organic solvents. Historically, it was used in the textile industry, but its use has declined due to its carcinogenic properties .
Preparation Methods
Congo red is synthesized through the azo coupling of the bis(diazonium) derivative of benzidine with naphthionic acid . The reaction involves the following steps:
Diazotization: Benzidine is treated with nitrous acid to form the bis(diazonium) salt.
Coupling: The bis(diazonium) salt is then coupled with naphthionic acid under alkaline conditions to form this compound.
Industrial production methods follow similar steps but are scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Congo red undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bonds.
Reduction: Under reducing conditions, the azo bonds in this compound can be cleaved, resulting in the formation of aromatic amines.
Substitution: this compound can undergo electrophilic substitution reactions, where the aromatic rings are substituted by various electrophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Histological Applications
Congo red is primarily known for its role in histology as a stain for detecting amyloid deposits in tissues. When bound to amyloid fibrils, this compound exhibits apple-green birefringence under polarized light, making it a critical tool for diagnosing amyloidosis.
Case Study: Fluorescence Microscopy
A study evaluated the efficacy of this compound fluorescence compared to traditional light microscopy. The results indicated that fluorescent microscopy significantly enhanced the diagnostic yield for amyloid detection, confirming the presence of amyloid in 22 cases that were previously ambiguous under light microscopy alone .
Methodology | Findings |
---|---|
Light Microscopy | 48 cases examined; 22 confirmed presence of amyloid |
Fluorescence Microscopy | Enhanced detection; confirmed small amounts and clarified ambiguous cases |
Environmental Applications
This compound is notorious for its toxicity and persistence in the environment, especially as a pollutant from textile industries. Researchers have focused on its removal from wastewater using various adsorbents.
Case Study: Adsorption Techniques
Research demonstrated the effectiveness of activated carbon derived from jujube seeds in removing this compound from aqueous solutions. The study highlighted the kinetics and adsorption isotherms, revealing that the activated carbon could significantly reduce dye concentrations in contaminated water .
Parameter | Value |
---|---|
Initial Concentration | 100 mg/L |
Adsorbent Dose | 5 g/L |
Removal Efficiency | 95% after 120 min |
Photocatalytic Degradation
Recent advancements have explored the use of photocatalytic materials for degrading this compound dye under visible light. A study synthesized biodegradable polymer nanocomposite films that effectively catalyzed the degradation of this compound when exposed to light.
Case Study: Polymer Nanocomposite Films
The films demonstrated significant degradation rates of this compound under varying conditions (pH, dye concentration). The results indicated potential for these materials in industrial wastewater treatment applications .
Condition | Degradation Rate (%) |
---|---|
pH 7 | 85% |
pH 9 | 90% |
Initial Dye Concentration | 50 mg/L |
Protective Agent in Biotechnology
This compound has also been shown to protect bacteriophages from UV irradiation, allowing for innovative applications in membrane sterilization processes. This dual-use capability enhances bacteriophage efficacy while minimizing damage from UV light.
Case Study: Membrane Sterilization
A recent study demonstrated that combining this compound with bacteriophages and UV light could effectively sterilize contaminated membranes within 30 minutes, achieving over a 4-log reduction in bacterial counts .
Treatment Combination | Bacterial Reduction (log) |
---|---|
Phages + UV | >4 |
Phages + UV + this compound | Complete removal |
Neuroprotective Effects
Emerging research indicates that this compound may exhibit neuroprotective properties in models of neurodegenerative diseases. A study investigated its effects on intracellular calcium signaling, suggesting potential therapeutic roles .
Findings Overview
- Mechanism : this compound modulates calcium oscillations induced by acetylcholine.
- Implications : These findings warrant further investigation into its pharmacological profile and potential uses in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Congo red involves its ability to aggregate in aqueous and organic solutions. This aggregation is driven by hydrophobic interactions between the aromatic rings of the dye molecules, leading to a π–π stacking phenomenon . In biological systems, this compound binds to amyloid fibrils through these interactions, allowing for their visualization under polarized light .
Comparison with Similar Compounds
Congo red is unique among azo dyes due to its specific structure and properties. Similar compounds include:
- Congo Rubine, Congo Corinth, Brilliant Congo, Congo Orange, Congo Brown, and Congo Blue : Other dyes marketed under the “Congo” name, each with distinct colors and applications .
Sirius Red F3B: Often used as a substitute for this compound in biological staining.
Thioflavin S: Another dye used for staining amyloid fibrils.
This compound’s uniqueness lies in its specific binding properties and its historical significance as one of the first synthetic dyes used in the textile industry.
Q & A
Basic Research Questions
Q. How can Congo red’s structural and spectral properties be characterized for experimental validation?
- Methodological Answer : Use UV-Vis spectroscopy to analyze this compound’s absorbance maxima (~497 nm in aqueous solutions), which shifts under acidic/basic conditions due to azo bond protonation/deprotonation . Pair this with FTIR spectroscopy to identify functional groups (e.g., sulfonate groups at 1,040 cm⁻¹) and confirm dye purity. For advanced structural validation, employ X-ray diffraction (XRD) for crystallinity analysis or nuclear magnetic resonance (NMR) for solution-phase behavior .
Q. What are the standard methodologies for assessing this compound adsorption efficiency in wastewater treatment studies?
- Methodological Answer : Conduct batch adsorption experiments under controlled pH, temperature, and initial dye concentration. Use Langmuir and Freundlich isotherm models to quantify adsorption capacity (e.g., zero-valent iron achieves 2,485 mg/g at pH 2 ). Kinetic studies should apply pseudo-first-order or pseudo-second-order models to determine rate-limiting steps (e.g., chemisorption vs. physisorption). Include control experiments with non-functionalized adsorbents to isolate this compound-specific interactions .
Advanced Research Questions
Q. How can experimental design optimization improve this compound removal efficiency in complex matrices?
- Methodological Answer : Implement Taguchi or response surface methodology (RSM) to optimize parameters like pH, adsorbent dosage, and contact time. For example, a Taguchi L9 orthogonal array revealed pH as the most significant factor (70% contribution) in this compound removal using carbonized adsorbents . Validate models with ANOVA to ensure statistical significance (p < 0.05). Advanced studies may integrate machine learning to predict adsorption behavior under untested conditions .
Q. How to resolve contradictions in adsorption data between acidic and neutral pH conditions?
- Methodological Answer : At acidic pH (2–3), this compound removal primarily occurs via electrostatic attraction between protonated adsorbents and dye sulfonate groups, achieving >99% efficiency but low COD removal (14–15%). At neutral pH, COD removal increases to 85% due to co-precipitation with iron oxides, but adsorption capacity drops. Use XPS or zeta potential measurements to confirm surface charge changes and differentiate adsorption mechanisms .
Q. What advanced analytical techniques validate this compound degradation pathways in photocatalytic studies?
- Methodological Answer : Combine liquid chromatography-mass spectrometry (LC-MS) to identify intermediate degradation products (e.g., benzidine or naphthionic acid) and electron paramagnetic resonance (EPR) to detect reactive oxygen species (e.g., •OH radicals). For mineralization assessment, measure total organic carbon (TOC) reduction and compare with theoretical CO2 yield .
Q. Data Analysis & Reproducibility
Q. How to ensure reproducibility in this compound adsorption studies across varying experimental setups?
- Methodological Answer : Standardize reporting metrics (e.g., mg/g adsorption capacity, % removal efficiency) and disclose all experimental parameters (particle size, agitation speed, ionic strength). Use reference materials like NIST-certified adsorbents for inter-laboratory calibration. For kinetic studies, publish raw time-series data to facilitate model validation .
Q. What statistical approaches address variability in this compound toxicity assays?
- Methodological Answer : Apply non-parametric tests (e.g., Kruskal-Wallis) if data violates normality assumptions. For dose-response studies, use probit analysis to calculate LC50 values with 95% confidence intervals. Include positive controls (e.g., known toxicants) and negative controls (dye-free solutions) to isolate this compound-specific effects .
Q. Tables for Comparative Analysis
Table 1 : Adsorption Capacities of this compound Across Studies
Adsorbent Material | pH | Capacity (mg/g) | Kinetic Model | Reference |
---|---|---|---|---|
Zero-valent iron (powder) | 2 | 2,485 | Pseudo-first-order | |
Water hyacinth carbon | 6 | 312 | Pseudo-second-order | |
Eggshell powder | 7 | 98 | Langmuir isotherm |
Table 2 : Key Parameters in Taguchi-Optimized this compound Removal
Factor | Optimal Level | Contribution (%) |
---|---|---|
pH | 3 | 70 |
Adsorbent dose | 1.5 g/L | 20 |
Contact time | 60 min | 10 |
Q. Guidance for Hypothesis Testing
Q. How to formulate testable hypotheses for this compound’s interaction with biomolecules?
- Methodological Answer : Develop hypotheses based on this compound’s affinity for amyloid fibrils (e.g., “this compound binding to β-sheet structures increases fluorescence intensity by 540 nm emission shift”). Validate via fluorescence microscopy and Thioflavin T competitive assays. Use statistical tools like Student’s t-test to compare binding constants under varying ionic strengths .
Properties
CAS No. |
573-58-0 |
---|---|
Molecular Formula |
C32H24N6NaO6S2 |
Molecular Weight |
675.7 g/mol |
IUPAC Name |
disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C32H24N6O6S2.Na/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)37-35-21-13-9-19(10-14-21)20-11-15-22(16-12-20)36-38-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)34;/h1-18H,33-34H2,(H,39,40,41)(H,42,43,44); |
InChI Key |
VHDJUIBOMRHIST-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N)S(=O)(=O)O.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N)S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Color/Form |
BROWNISH-RED POWDER; IN WATER YELLOWISH-RED & IN ETHANOL ORANGE |
melting_point |
>360 °C |
Key on ui other cas no. |
573-58-0 |
physical_description |
Red to red-brown solid; [ChemIDplus] Yellowish-red in water or orange in ethanol; [HSDB] |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Sol in ethanol; very slightly sol in acetone; practically insol in ether 1 G SOL IN ABOUT 30 ML WATER 10 mg/ml in 2-methoxyethanol; 1.0 mg/ml in ethanol In water= 1.16X10+5 mg/l at 25 °C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Congo Red Red, Congo |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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